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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

Cat. No.: B112837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-4-methoxybenzonitrile, a valuable intermediate in organic synthesis. Due to the
limited availability of experimentally published spectra for this specific molecule, this document
combines predicted data with experimental data from structurally analogous compounds to

offer a reliable resource for characterization.

Spectroscopic Data Summary

The following tables summarize the expected *H NMR, 3C NMR, and IR spectroscopic data for
3-Amino-4-methoxybenzonitrile. These values are crucial for the identification and
verification of the compound's structure.

Table 1: *H NMR Spectroscopic Data
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Predicted Chemical

Coupling Constant

Protons . Multiplicity

Shift (6, ppm) (J, H2)
Aromatic-H (H-2) 6.9-7.1 d ~2.0
Aromatic-H (H-5) 6.7-6.9 d ~8.0
Aromatic-H (H-6) 6.8-7.0 dd ~8.0, 2.0
-NH:z 3.5-45 brs
-OCHs 3.8-39 S

Predicted data is based on the analysis of similar compounds and spectroscopic prediction

software.

« 13

Carbon Atom

Predicted Chemical Shift (3, ppm)

C-1 (C-CN) 100 - 105
C-2 (CH) 115 - 120
C-3 (C-NH2) 140 - 145
C-4 (C-OCHs) 148 - 152
C-5 (CH) 112 - 116
C-6 (CH) 120 - 125
-CN 118 - 122
-OCHs 55 - 57

Predicted data is based on the analysis of similar compounds and spectroscopic prediction

software.

Table 3: IR Spectroscopic Data
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Functional Group Absorption Range (cm~?) Description

Two bands, characteristic of a

N-H Stretch 3300 - 3500 _ _
primary amine

C-H Stretch (Aromatic) 3000 - 3100 Medium to weak

C=N Stretch 2210 - 2240 Strong, sharp

C=C Stretch (Aromatic) 1500 - 1600 Medium to strong

C-N Stretch 1200 - 1350 Medium

C-O Stretch (Aryl Ether) 1020 - 1250 Strong

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-Amino-
4-methoxybenzonitrile, based on standard laboratory practices.

'H and **C NMR Spectroscopy

1. Sample Preparation:
o Weigh approximately 10-20 mg of 3-Amino-4-methoxybenzonitrile.

e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls or
DMSO-ds) in a clean, dry NMR tube.

e Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if
necessary.

2. Instrument Parameters:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Pulse Program: Standard one-pulse sequence.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/product/b112837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-12 ppm.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence.

o Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0-160 ppm.

w

. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

For *H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 3-Amino-4-methoxybenzonitrile sample directly onto the
ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

N

. Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000 - 400 cm™1.

Number of Scans: 16-32 scans are typically sufficient.

Resolution: 4 cm~1.

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-Amino-4-methoxybenzonitrile.
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Spectroscopic Analysis Workflow for 3-Amino-4-methoxybenzonitrile
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Caption: Workflow for the spectroscopic characterization of 3-Amino-4-methoxybenzonitrile.

« To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-4-
methoxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b112837#spectroscopic-data-for-3-amino-4-
methoxybenzonitrile-h-nmr-c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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